Cas no 77516-54-2 (N-Cyclohexyl 2-Aminobenzenesulfonamide)
N-Cyclohexyl 2-Aminobenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide,2-amino-N-cyclohexyl-
- 2-amino-N-cyclohexylbenzenesulfonamide
- 2-amino-N-cyclohexylbenzenesulphonamide
- 2-Amino-N-cyclohexylbenzene-1-sulfonamide
- CDA51654
- MFCD04035383
- N-Cyclohexyl2-aminobenzenesulfonamide
- BS-29577
- EINECS 278-708-6
- N-Cyclohexyl 2-aminobenzenesulfonamide
- SB81419
- 77516-54-2
- SCHEMBL11228520
- NS00058459
- DTXSID80998714
- TUENGZHHNXAVMJ-UHFFFAOYSA-N
- AKOS000146924
- N-Cyclohexyl 2-Aminobenzenesulfonamide
-
- MDL: MFCD04035383
- Inchi: 1S/C12H18N2O2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7,13H2
- InChI Key: TUENGZHHNXAVMJ-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1N)(NC1CCCCC1)(=O)=O
Computed Properties
- Exact Mass: 254.10904
- Monoisotopic Mass: 254.108899
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.6
- Surface Charge: 0
- XLogP3: 2.6
Experimental Properties
- Density: 1.26
- Boiling Point: 429.7°C at 760 mmHg
- Flash Point: 213.7°C
- Refractive Index: 1.596
- PSA: 72.19
- LogP: 2.6
N-Cyclohexyl 2-Aminobenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM313705-10g |
N-Cyclohexyl 2-aminobenzenesulfonamide |
77516-54-2 | 95% | 10g |
$320 | 2021-06-15 | |
| TRC | C986085-100mg |
N-Cyclohexyl 2-Aminobenzenesulfonamide |
77516-54-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | C986085-250mg |
N-Cyclohexyl 2-Aminobenzenesulfonamide |
77516-54-2 | 250mg |
$69.00 | 2023-05-18 | ||
| TRC | C986085-500mg |
N-Cyclohexyl 2-Aminobenzenesulfonamide |
77516-54-2 | 500mg |
$92.00 | 2023-05-18 | ||
| TRC | C986085-1g |
N-Cyclohexyl 2-Aminobenzenesulfonamide |
77516-54-2 | 1g |
$133.00 | 2023-05-18 | ||
| abcr | AB309110-1 g |
N-Cyclohexyl 2-aminobenzenesulfonamide; 98% |
77516-54-2 | 1g |
€178.00 | 2023-04-26 | ||
| abcr | AB309110-5 g |
N-Cyclohexyl 2-aminobenzenesulfonamide; 98% |
77516-54-2 | 5g |
€450.00 | 2023-04-26 | ||
| abcr | AB309110-10 g |
N-Cyclohexyl 2-aminobenzenesulfonamide; 98% |
77516-54-2 | 10g |
€654.00 | 2023-04-26 | ||
| Chemenu | CM313705-10g |
N-Cyclohexyl 2-aminobenzenesulfonamide |
77516-54-2 | 95% | 10g |
$320 | 2023-02-01 | |
| abcr | AB309110-1g |
N-Cyclohexyl 2-aminobenzenesulfonamide, 98%; . |
77516-54-2 | 98% | 1g |
€178.00 | 2025-04-16 |
N-Cyclohexyl 2-Aminobenzenesulfonamide Suppliers
N-Cyclohexyl 2-Aminobenzenesulfonamide Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on N-Cyclohexyl 2-Aminobenzenesulfonamide
Benzenesulfonamide,2-amino-N-cyclohexyl- (CAS No. 77516-54-2): A Comprehensive Overview in Modern Chemical Research
Benzenesulfonamide,2-amino-N-cyclohexyl-, identified by its CAS number 77516-54-2, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the class of sulfonamides, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural incorporation of a cyclohexyl group at the N-position introduces unique pharmacophoric properties, making it a subject of intense study in medicinal chemistry.
The sulfonamide moiety is well-known for its role as a pharmacological scaffold, contributing to the development of drugs that target various diseases, including infections and inflammatory conditions. The presence of the amino group at the 2-position further enhances the compound's reactivity and interaction with biological targets. This structural feature has been exploited in the design of novel molecules with improved pharmacokinetic profiles and reduced side effects.
In recent years, there has been a surge in research focused on sulfonamide derivatives as potential therapeutic agents. The cyclohexyl substituent in Benzenesulfonamide,2-amino-N-cyclohexyl- adds an additional layer of complexity, influencing both its chemical reactivity and biological interactions. Studies have demonstrated that this compound exhibits promising activity against certain bacterial strains, making it a valuable candidate for further development in antibiotic therapy.
The synthesis of Benzenesulfonamide,2-amino-N-cyclohexyl- involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the process and improve efficiency. These techniques not only enhance the scalability of production but also allow for the introduction of additional functional groups, expanding the compound's potential applications.
One of the most compelling aspects of this compound is its versatility in drug design. Researchers have leveraged its structure to develop derivatives with enhanced binding affinity and selectivity for specific biological targets. For instance, modifications at the cyclohexyl ring have been shown to modulate the compound's solubility and metabolic stability, crucial factors for drug efficacy and safety.
The pharmacological profile of Benzenesulfonamide,2-amino-N-cyclohexyl- has been extensively studied in preclinical models. Initial findings suggest that it exhibits inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. This has prompted further investigation into its potential as a therapeutic agent for conditions such as rheumatoid arthritis and other chronic inflammatory diseases. Additionally, its interaction with bacterial enzymes has been explored as a basis for developing novel antibiotics capable of overcoming existing resistance mechanisms.
The chemical properties of this compound also make it a valuable tool in research aimed at understanding molecular interactions at the atomic level. Computational studies using molecular modeling techniques have provided insights into how Benzenesulfonamide,2-amino-N-cyclohexyl- interacts with biological targets. These simulations have helped refine the design of derivatives with improved pharmacological properties, guiding experimental efforts towards more effective drug candidates.
In conclusion, Benzenesulfonamide,2-amino-N-cyclohexyl- (CAS No. 77516-54-2) represents a significant advancement in chemical research with implications for pharmaceutical development. Its unique structural features and promising biological activities position it as a key compound in ongoing efforts to discover new treatments for various diseases. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in modern medicine.
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